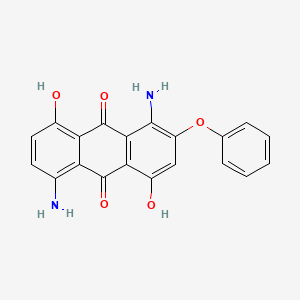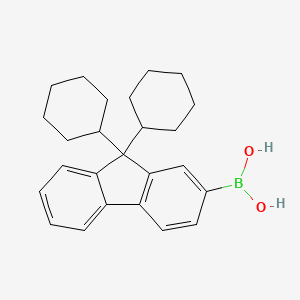
(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorenyl moiety substituted with dicyclohexyl groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the reaction of a fluorenyl precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated fluorenyl compound with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
Chemistry: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of molecular probes for detecting biomolecules .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique electronic and optical properties. It is also employed in the development of catalysts for various chemical processes .
Mecanismo De Acción
The mechanism by which (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Comparación Con Compuestos Similares
(9,9-Diphenyl-9H-fluoren-2-YL)boronic acid: Similar structure but with phenyl groups instead of cyclohexyl groups.
(9,9-Dimethyl-9H-fluoren-2-YL)boronic acid: Contains methyl groups instead of cyclohexyl groups.
(9,9-Dihexyl-9H-fluoren-2-YL)boronic acid: Features hexyl groups instead of cyclohexyl groups.
Uniqueness: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications where steric hindrance and specific molecular interactions are important .
Propiedades
Número CAS |
768398-92-1 |
|---|---|
Fórmula molecular |
C25H31BO2 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
(9,9-dicyclohexylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C25H31BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-19,27-28H,1-6,9-12H2 |
Clave InChI |
DKBWKQBDZVTISB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4CCCCC4)C5CCCCC5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



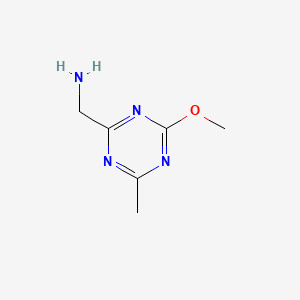
![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
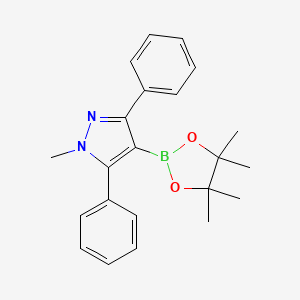
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
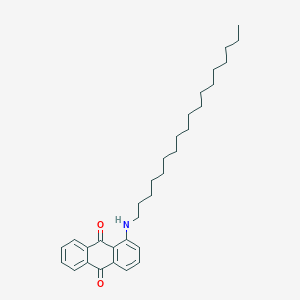
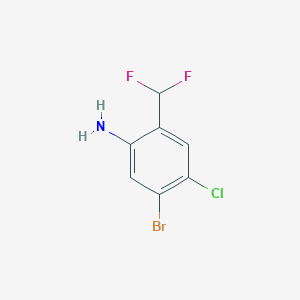

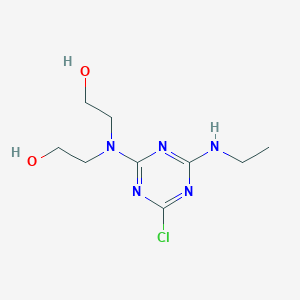

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
